Chlorophyllin, coppered trisodium salt

Description

Historical Context of Chlorophyll (B73375) Derivative Investigation

The scientific investigation of chlorophyll, the green pigment essential for photosynthesis, dates back more than two centuries. wikipedia.orgnih.gov In 1817, Joseph Bienaimé Caventou and Pierre Joseph Pelletier were the first to isolate and name the molecule. wikipedia.org A pivotal moment in understanding its composition occurred in 1906 with the discovery of magnesium as its central element. wikipedia.org

The early 20th century saw significant advancements led by German chemist Richard Willstätter, whose work from 1905 to 1915 on the structure of chlorophyll earned him the Nobel Prize in Chemistry in 1915. wikipedia.orgebsco.com Willstätter's research established that chlorophyll consists of two primary forms, chlorophyll a and chlorophyll b, and his collaboration with Arthur Stoll resulted in the classic book, Investigations on Chlorophyll: Methods and Results. ebsco.comarchive.org This foundational work paved the way for further structural elucidation. Hans Fischer later determined the complete structure of chlorophyll a in 1940, building upon the knowledge that chlorophyll and the blood pigment hemin (B1673052) shared a common parent substance. wikipedia.orgnih.govarchive.org The total synthesis of the chlorophyll a molecule was ultimately achieved by Robert Burns Woodward in 1960. wikipedia.org The development of semi-synthetic derivatives like chlorophyllin emerged from this deep understanding of chlorophyll's chemistry, aiming to create more stable and soluble forms for various applications. oregonstate.eduresearchgate.net

Structural Classification and Nomenclature of Chlorophyllin, Coppered Trisodium (B8492382) Salt

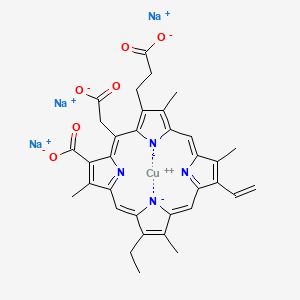

Chlorophyllin, coppered trisodium salt, is a water-soluble derivative of chlorophyll. wikipedia.org Structurally, it is classified as a chlorin (B1196114), which is a large heterocyclic aromatic ring system composed of three pyrroles and one pyrroline (B1223166) linked by methine bridges. foodb.ca The core of the natural chlorophyll molecule is a porphyrin ring with a central magnesium atom. oregonstate.edu In the synthesis of coppered chlorophyllin, this magnesium ion is replaced by a copper (Cu²⁺) ion, and the phytol (B49457) ester group is removed through saponification (hydrolysis with an alkali like sodium hydroxide), resulting in sodium salts of the carboxylic acid groups. researchgate.netresearchgate.net

This modification results in a mixture of water-soluble sodium copper salts. oregonstate.edu The compound is known by several names, including Sodium copper chlorophyllin, Chlorophyllin coppered trisodium salt, and as the food coloring agent E141 (Natural Green 3). wikipedia.orgchemblink.com Its chemical and physical properties are well-defined.

| Identifier | Value |

|---|---|

| CAS Number | 11006-34-1 |

| Molecular Formula | C₃₄H₃₁CuN₄Na₃O₆ nih.gov |

| Molecular Weight | 724.15 g/mol nih.gov |

| IUPAC Name | copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-22,23-diide-2-carboxylate nih.gov |

Contemporary Research Paradigms and Scholarly Significance

Modern research on this compound, is multifaceted, exploring its utility from a food additive to a bioactive compound with therapeutic potential. For over 50 years, it has been used as a food colorant and in nutritional supplements. researchgate.net Its scholarly significance stems from a range of demonstrated biological activities, including antioxidant, anti-inflammatory, and antibacterial properties. nih.govresearchgate.net

A significant area of investigation is its potential role in chemoprevention. researchgate.net Studies have shown that chlorophyllin can form strong non-covalent complexes with certain carcinogens, such as benzo[a]pyrene (B130552), potentially blocking their harmful effects. oregonstate.eduresearchgate.net This mechanism has been a focal point in studies related to mitigating the effects of dietary aflatoxin exposure, a risk factor for liver cancer. oregonstate.edu

In the field of dermatology and cosmetology, topical formulations containing sodium copper chlorophyllin complex are being explored for their anti-aging and skin repair capabilities. nih.gov Research indicates that the compound can inhibit the activity of hyaluronidase (B3051955), an enzyme that breaks down hyaluronic acid in the skin's extracellular matrix. nih.govnih.gov By preserving hyaluronic acid levels, it may help improve the appearance of aging skin. nih.gov Clinical studies have suggested its effectiveness in improving photoaged skin, reducing facial redness, and decreasing pore size. nih.gov The compound is also studied for its potential to modulate various protein functions, including the expression of cytokine proteins. wikipedia.org

| Research Area | Key Findings | Citation |

|---|---|---|

| Chemoprevention | Forms complexes with carcinogens (e.g., aflatoxin, benzo[a]pyrene), potentially blocking their absorption and carcinogenic effects. | oregonstate.eduresearchgate.net |

| Antioxidant Properties | Demonstrates antioxidant activity, contributing to its protective effects. | nih.govresearchgate.net |

| Dermatology/Anti-aging | Inhibits hyaluronidase activity in vitro, suggesting a mechanism for increasing hyaluronic acid in the skin. Topical application has shown potential in repairing photoaged skin. | nih.govnih.gov |

| Antibacterial Activity | Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. | researchgate.net |

| Wound Healing | Has been used topically for many years to aid in wound healing. | oregonstate.edunih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H29CuN4Na3O6 |

|---|---|

Molecular Weight |

722.1 g/mol |

IUPAC Name |

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethylporphyrin-22,24-diide-2-carboxylate |

InChI |

InChI=1S/C34H34N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |

InChI Key |

QDAAKTODRKELHM-UHFFFAOYSA-I |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C(=C5C(=C(C(=N5)C=C1[N-]2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] |

Origin of Product |

United States |

Synthesis, Derivatization, and Chemical Reactivity

Precursor Material Sourcing and Extraction Methodologies

The industrial production of copper chlorophyllin begins with the sourcing of raw materials rich in chlorophyll (B73375). The primary precursor, chlorophyll, is abundantly available in a variety of plant and algal biomasses. Economically viable sources are chosen based on high chlorophyll content and availability. ellinikahoaxes.gr Dehydrated alfalfa is a predominant source, though other materials like spinach, nettles, grass, and various microalgae (e.g., Chlorella, Spirulina) are also utilized. ellinikahoaxes.grgreenskybio.comresearchgate.netgoogle.com The choice of plant material is a critical first step, as factors like plant species, age, and the specific part of the plant used (typically leaves) influence the concentration and composition of the initial chlorophyll extract. greenskybio.com

Once the biomass is selected, the next step is the extraction of the chlorophyll pigments. This process aims to efficiently separate the chlorophyll from other plant components like carotenoids, xanthophylls, and sterols. ellinikahoaxes.gr A range of methodologies are employed, from traditional solvent-based techniques to more advanced, "green" technologies.

Common Extraction Methodologies:

Solvent Extraction: This is the most conventional method, involving the use of organic solvents to dissolve the chlorophyll. Commonly used solvents include acetone (B3395972), ethanol (B145695), methanol (B129727), and hexane (B92381). greenskybio.comresearchgate.netfao.org The process often involves macerating or grinding the plant material to increase the surface area and then soaking it in the solvent. greenskybio.comyoutube.com

Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique, SFE uses supercritical fluids, most notably carbon dioxide (CO₂), as the extraction solvent. plantextractwholesale.com Under supercritical conditions, CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and extract chlorophyll with high efficiency and purity, leaving no harmful solvent residues. plantextractwholesale.com

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to rapidly heat the solvent and plant material. plantextractwholesale.com The quick heating causes plant cell walls to rupture, facilitating the release of chlorophyll into the solvent, which can significantly reduce extraction time and increase yield compared to traditional methods. greenskybio.complantextractwholesale.com

Deep Eutectic Solvents (DES): As part of a growing trend towards green chemistry, DES are emerging as effective and environmentally benign solvents for chlorophyll extraction. plantextractwholesale.com These solvents are mixtures of compounds that form a eutectic with a lower melting point than the individual components and are often biodegradable and non-toxic. plantextractwholesale.com

| Methodology | Principle | Common Solvents | Key Advantages |

|---|---|---|---|

| Solvent Extraction | Dissolving chlorophyll from plant matrix using organic solvents. greenskybio.com | Acetone, Ethanol, Methanol, Hexane greenskybio.comfao.org | Well-established, effective. |

| Supercritical Fluid Extraction (SFE) | Utilizing the unique properties of supercritical fluids to penetrate the biomass. plantextractwholesale.com | Supercritical CO₂ plantextractwholesale.com | High purity, "green" method, no toxic residue. plantextractwholesale.com |

| Microwave-Assisted Extraction (MAE) | Rapid heating via microwaves to rupture cell walls and release chlorophyll. greenskybio.complantextractwholesale.com | Ethanol, Acetone greenskybio.com | Reduced extraction time, higher yields. plantextractwholesale.com |

| Deep Eutectic Solvents (DES) | Using novel green solvents with low melting points for extraction. plantextractwholesale.com | Choline chloride-based mixtures plantextractwholesale.com | Biodegradable, non-toxic, low cost. plantextractwholesale.com |

Chemical Transformation Processes for Chlorophyllin Formation

The conversion of the extracted, oil-soluble chlorophyll into water-soluble copper chlorophyllin trisodium (B8492382) salt involves a series of crucial chemical modifications. This multi-step process transforms the natural pigment into a stable, commercially viable product. ellinikahoaxes.grscielo.br

Alkaline Hydrolysis and Ester Group Saponification Mechanisms

The first major transformation is saponification, a type of alkaline hydrolysis. wikipedia.org The chlorophyll extract is treated with an alkali, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an aqueous alcohol solution. google.comgoogle.comnih.gov This reaction targets the two ester groups present in the chlorophyll molecule: the methyl ester and the long-chain phytyl ester. ellinikahoaxes.grfao.orgscielo.br

The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester groups. This breaks the ester bonds, leading to the formation of carboxylate salts (R-COO⁻Na⁺) and the release of methanol and phytol (B49457). nih.gov This de-esterification is a critical step as it removes the lipophilic phytyl tail, thereby rendering the molecule water-soluble. ellinikahoaxes.grnih.gov The resulting product is a mixture of magnesium chlorophyllins. ic.ac.uk

Copper Chelation and Metallo-Porphyrin Complexation Dynamics

Natural chlorophyll contains a central magnesium ion (Mg²⁺) chelated within its porphyrin ring. While essential for photosynthesis, this magnesium ion is relatively unstable and can be easily displaced, particularly in acidic conditions, leading to color loss. ic.ac.uk To create a more stable pigment, the magnesium is replaced with a copper (II) ion. ellinikahoaxes.grscielo.br

This process, known as metallo-porphyrin complexation, is typically achieved by treating the chlorophyllin solution with a copper salt, such as copper sulfate (B86663) (CuSO₄), in a mildly acidic medium. ellinikahoaxes.grresearchgate.net The two protons on the pyrrole (B145914) nitrogens of the porphyrin ring are displaced, and the copper (II) ion coordinates with the four nitrogen atoms in the center of the macrocycle. wikipedia.org

The kinetics of this metal insertion can be complex. The rate-limiting step often involves the deformation of the relatively rigid porphyrin ring to accommodate the incoming metal ion. nih.gov The reaction may proceed through the formation of an intermediate "sitting-atop complex" (SAC), where the metal ion initially interacts with only one or two of the nitrogen atoms before fully inserting into the N₄ pocket. wikipedia.org The resulting copper-chelated molecule is significantly more stable to light, heat, and acid than its magnesium-containing precursor. ellinikahoaxes.gr

Cleavage of the Cyclopentenyl Ring and Resultant Structural Variations

The chemical conditions of the saponification process, particularly the use of strong alkali, can lead to an additional structural modification: the cleavage of the cyclopentenyl ring (also known as the isocyclic or E-ring). ellinikahoaxes.grfao.orgmdpi.com This oxidative reaction can result in the formation of a third carboxylic acid group, further increasing the water solubility of the molecule. fao.orgmdpi.com

This ring-opening leads to a complex mixture of different chlorin-based compounds in the final commercial product. ellinikahoaxes.gr The most common of these derivatives are copper chlorin (B1196114) e₆ (derived from chlorophyll a) and copper chlorin e₄. ellinikahoaxes.grmdpi.com The extent of this cleavage and the exact composition of the final chlorophyllin mixture can vary depending on the reaction conditions, such as the strength of the alkali, temperature, and reaction time. ellinikahoaxes.grnih.gov

| Process | Reagents | Primary Structural Change | Effect on Properties |

|---|---|---|---|

| Saponification | NaOH or KOH google.comnih.gov | Removal of methyl and phytyl ester groups. fao.orgscielo.br | Increases water solubility. nih.gov |

| Copper Chelation | Copper (II) salts (e.g., CuSO₄) ellinikahoaxes.grresearchgate.net | Replacement of central Mg²⁺ with Cu²⁺. ellinikahoaxes.grscielo.br | Enhances stability to heat, light, and acid. ellinikahoaxes.gr |

| Ring Cleavage | Strong alkali during saponification. ellinikahoaxes.grmdpi.com | Partial opening of the cyclopentenyl ring. fao.orgmdpi.com | Forms a third carboxyl group, creating structural variants like chlorin e₆. mdpi.com |

Rational Design and Synthesis of Chlorophyllin Derivatives

The basic copper chlorophyllin structure, with its multiple carboxylic acid groups, serves as a versatile platform for further chemical modification. scielo.brnih.gov Scientists can rationally design and synthesize a vast array of derivatives by targeting these reactive sites. The goal is often to create new molecules with specific properties, such as enhanced biological activity for therapeutic applications like photodynamic therapy (PDT). scielo.brresearchgate.net

Strategies for Tailoring Amphiphilic Character

A key focus in the design of chlorophyllin derivatives is the strategic tailoring of their amphiphilic character—the balance between hydrophilic (water-loving) and lipophilic (fat-loving) properties. researchgate.netnih.gov This balance is crucial for applications that require interaction with biological membranes. scielo.brresearchgate.net

The synthesis of amphiphilic derivatives is typically achieved by chemically modifying the peripheral carboxylic acid groups on the chlorin backbone. nih.gov Common strategies include:

Esterification: Similar to amide formation, reacting the carboxylic acids with different alcohols can introduce new ester groups with desired characteristics, altering the lipophilicity of the final compound.

Conjugation with Biomolecules: Amino acids, peptides, or other biologically relevant molecules can be attached to the chlorophyllin core via its carboxyl groups. nih.gov This not only modifies the amphiphilic nature but can also target the derivative to specific cells or tissues. For example, conjugating chlorin e₆ with aspartic acid has been shown to produce regioisomers with varying phototoxicity. nih.gov

Through these synthetic strategies, researchers can transform the simple food colorant into sophisticated molecules with tailored properties, opening up a wide range of potential applications beyond its traditional use. scielo.brresearchgate.netnih.gov

Functionalization for Specific Spectroscopic or Reactive Properties

The modification of the chlorophyllin macrocycle is a key strategy for tailoring its properties for specific applications. Functionalization can alter the molecule's spectroscopic characteristics, such as absorption and emission wavelengths, as well as its reactivity, including its potential as a photosensitizer or catalyst.

Researchers have successfully synthesized new photosensitizers from copper-chlorophyllin by introducing amphiphilic, positively charged groups. These modifications are designed to enhance the binding of the molecule to cell membranes and promote its localization within mitochondria. Such functionalized derivatives exhibit intense Q bands in their absorption spectra, which is advantageous for applications like photodynamic therapy (PDT). However, it is noted that the paramagnetic nature of the Cu²⁺ ion in the chlorophyllin core can prevent the formation of long-lived excited states, a crucial aspect for photosensitization.

The spectroscopic properties of copper chlorophyllin are characterized by two primary absorption peaks in the visible spectrum. In aqueous solutions, these peaks are typically observed around 405 nm (the Soret band) and 630 nm (the Q band). The intensity of these peaks is directly proportional to the concentration of the compound. This inherent spectroscopic signature can be modulated through functionalization to suit various analytical and therapeutic purposes.

Beyond photosensitization, copper chlorophyllin has been explored as a catalyst. For instance, it has been shown to effectively catalyze the aerobic oxidative synthesis of nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines, in environmentally friendly solvents like water. In these reactions, the copper center of the chlorophyllin complex is believed to play a central role in the catalytic cycle. Furthermore, immobilizing copper chlorophyllin on supports like zirconium dioxide (ZrO₂) nanoparticles has been demonstrated to create effective and reusable heterogeneous catalysts for reactions such as one-pot thioetherification.

Preparation of Novel Chlorin Analogues from Coppered Chlorophyllin

Coppered chlorophyllin serves as a valuable starting material for the synthesis of other important chlorin analogues, such as chlorin e6 and purpurin-18. These derivatives are of particular interest in medicinal chemistry, especially for their applications in photodynamic therapy.

The synthesis of chlorin e6 from chlorophyll derivatives, a process closely related to starting with coppered chlorophyllin, typically involves a series of steps including extraction, conversion to methyl pheophorbide a, and subsequent chemical modifications. Methodologies have been optimized to improve the efficiency of this process by adjusting solvents, reaction times, and reagents. For example, one method involves the hydrolysis of the phytyl chain and the opening of the E-ring of the chlorophyll macrocycle to yield the trisodium salt of chlorin e6.

Similarly, purpurin-18 can be prepared from chlorophyll derivatives through an oxidative cleavage process. This typically involves treating the starting material with an alcoholic alkali solution and sparging with air to induce the formation of an unstable chlorin intermediate. Subsequent treatment with a strong acid, such as hydrochloric acid, leads to the formation of purpurin-18. The purification of the final product is often achieved through chromatographic techniques. The synthesis of N-substituted purpurin-18 imides has also been accomplished from purpurin-18 ester, which can be derived from chlorophyll-a, via an amidation reaction of a six-membered cyclic anhydride.

Mechanistic Investigations of Copper(II)-Chlorophyll Interactions

The interaction between copper(II) ions and chlorophyll derivatives is a complex process that can lead to either the desired metalation (insertion of copper into the porphyrin ring) or undesirable oxidative degradation of the macrocycle. The specific reaction pathway is highly dependent on the reaction conditions.

Kinetics and Thermodynamics of Metalation Reactions

The insertion of a copper ion into the pheophytin macrocycle (a demetalated chlorophyll derivative) is a key step in the formation of copper chlorophyllin. Kinetic studies of this process provide valuable insights into the reaction mechanism. The reaction of pheophytin-a with copper(II) ions has been shown to follow a bimolecular reaction rate law.

While comprehensive thermodynamic data for the metalation of chlorophyllin is not extensively detailed in the literature, kinetic studies on related systems offer valuable information. For instance, the rate of thermal degradation of sodium copper chlorophyllin and its major component, Cu(II)Chlorin e4, has been found to follow first-order reaction kinetics. The activation energies for these degradation processes have been determined, providing a measure of the energy barrier that must be overcome for the reaction to occur.

Table 1: Kinetic and Thermodynamic Parameters for Copper Insertion and Related Reactions

| Reaction | Parameter | Value | Conditions |

|---|---|---|---|

| Copper(II) insertion into pyromethylpheophorbide a | Rate Constant (k) | 650 ± 90 M⁻¹s⁻¹ | 298 K |

| Thermal degradation of Sodium Copper Chlorophyllin (SCC) | Activation Energy (Ea) | 13.3 ± 0.8 kcal/mol | Aqueous solution |

| Thermal degradation of Cu(II)Chlorin e4 | Activation Energy (Ea) | 16.0 ± 2.1 kcal/mol | Aqueous solution |

Oxidative Pathways Induced by Copper(II) Ions

Under certain conditions, the interaction of copper(II) ions with chlorophyll derivatives can lead to the oxidation and subsequent degradation of the macrocyclic structure. This is a competing reaction to the desired metalation. Spectroscopic studies have shown that in the presence of an excess of Cu(II) salts with weakly coordinating counterions and in equilibrium with air, the degradation of pheophytin-a in weakly coordinating organic solvents is the predominant pathway.

The mechanism of this degradation is complex and can involve multiple steps. It is proposed that the copper(II) ion can act as a primary electron acceptor, leading to the formation of a cation radical of the pigment. This can be followed by further reactions that result in the cleavage of the macrocycle. The presence of oxygen can also play a role in these oxidative processes.

Influence of Solvent Environment and Anionic Ligands on Reactivity

The solvent environment and the nature of the anionic ligands associated with the copper(II) ion have a profound impact on the outcome of the reaction with chlorophyll derivatives. These factors can effectively switch the reaction pathway between metalation and oxidative degradation.

Studies conducted in various organic solvents, such as methanol, nitromethane, and acetonitrile, have revealed that the coordinative form of the copper(II) ion is a decisive factor. In the presence of strongly coordinating ligands, such as acetate (B1210297) ions, the oxidative degradation of both chlorophyll-a and pheophytin-a can be suppressed, favoring the metalation pathway. Conversely, weakly coordinated copper(II) complexes, for example with triflate ions, exhibit a greater tendency towards one-electron oxidation and the opening of the tetrapyrrolic ring.

Chloride ions have been shown to be involved in reversible electron transfer processes with chlorophyll-a, while promoting simple metalation of pheophytin-a. The choice of solvent also plays a critical role. For instance, the redox potential of the Cu(II)/Cu(I) couple can be significantly shifted by the solvent and the coordinating ligands, thereby influencing the thermodynamic feasibility of the oxidative pathways. The presence of anionic polysaccharides, such as xanthan gum and sodium alginate, has been shown to stabilize copper chlorophyllin in acidic solutions by mitigating aggregation.

Process Optimization and Yield Enhancement in Chlorophyllin Synthesis

The industrial production of sodium copper chlorophyllin involves several key steps, and the optimization of these processes is crucial for maximizing yield and ensuring product quality. Traditional methods often involve the use of multiple solvents and liquid-liquid separation steps, which can be inefficient and costly.

Modern approaches to the synthesis of sodium copper chlorophyllin focus on streamlining the process and improving efficiency. One patented method describes a process that utilizes solid-liquid separation throughout, which is reported to reduce equipment investment by 30%, save energy and reduce consumption by 40%, and increase the product yield by over 5%. This process involves saponification of chlorophyll paste with a sodium hydroxide solution, followed by separation, copper crystallization, precipitation, purification, salt formation, and drying.

The optimization of reaction parameters is a key aspect of enhancing yield. Studies have systematically investigated the effects of pH, temperature, and the amount of copper salt on the synthesis process. For instance, one study identified the optimal conditions for the saponification and copper insertion steps to maximize the yield of high-quality sodium copper chlorophyllin. Another approach involves the use of supercritical carbon dioxide for the purification of the copperized chlorophyll, which is reported to significantly improve the yield and provide a more environmentally friendly process.

Table 2: Optimized Parameters for Sodium Copper Chlorophyllin Synthesis

| Process Step | Parameter | Optimized Value/Condition |

|---|---|---|

| Saponification | NaOH Concentration | 5% solution |

| Saponification | Time | 20 minutes |

| Copper Insertion | CuSO₄ Concentration | 20% solution |

| Copper Insertion | Time | 30 minutes |

| Salt Formation | NaOH Concentration | 2% solution |

| Extraction | Solvent | 65% Ethanol |

| Extraction | Temperature | 65 °C |

Parameters Influencing Reaction Efficiency and Purity

The efficiency of the synthesis and the purity of the final Chlorophyllin, coppered trisodium salt product are dependent on several critical parameters throughout the production process. The choice of solvent for the initial extraction is fundamental, with acetone, dichloromethane, methanol, ethanol, propan-2-ol, and hexane being commonly permitted. nih.govgoogle.com Following extraction, the conditions for saponification, coppering, and salt formation must be precisely controlled.

Detailed research findings from patent literature outline specific process parameters that directly impact the final product's characteristics. Variations in reagent concentrations, reaction times, and temperatures have been shown to alter the pH, absorbance, and total copper content of the resulting chlorophyllin salt. rsc.org

For instance, one production process specifies extraction from fresh spinach leaves using 65% ethanol at 65°C, followed by a 20-minute saponification with 5% sodium hydroxide (NaOH), a 30-minute copper combination step in a 20% copper sulfate (CuSO₄) solution, and final salt preparation with 2% NaOH. rsc.org An alternative embodiment using 75% ethanol for extraction, a 35-minute saponification, and a 35-minute copper combination step resulted in a product with different final properties, highlighting the sensitivity of the synthesis to these variables. rsc.org

Below is an interactive data table summarizing how different reaction parameters can influence the final product characteristics based on data from process embodiments.

| Parameter | Embodiment 1 | Embodiment 2 |

| Ethanol Concentration | 65% | 75% |

| Saponification Time | 20 min | 35 min |

| Copper Combination Time | 30 min | 35 min |

| Final NaOH Concentration | 2% | 1.7% |

| Resulting pH | 9.6 | 9.4 |

| Resulting Absorbance | 560 | 510 |

| Resulting Absorbance Ratio | 3.5 | 3.0 |

| Total Copper Content | 6.5% | 6.9% |

| Data derived from a patent describing the production process of sodium copper chlorophyllin. rsc.org |

Purity is a significant concern, as the commercial product is often a mixture of several water-soluble chlorophyll derivatives. researchgate.net Spectrophotometric assays for purity can be unreliable, potentially overestimating the purity due to the presence of impurities like uncoppered chlorophyll derivatives and carotenoids. researchgate.net A more dependable indicator of quality is the ratio between copper and nitrogen content (Cu/N index). For completely coppered chlorophyll derivatives, the theoretical Cu/N index is 1.1. researchgate.net Deviations from this value can indicate a lower quality product with a significant presence of metal-free impurities. researchgate.net

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory setting to a pilot or industrial scale presents several challenges common to the large-scale production of porphyrin-based compounds. nih.gov While specific scale-up data for this exact compound is limited, general principles from related syntheses provide crucial insights.

A primary obstacle in scaling up porphyrin synthesis is maintaining high reaction yields. nih.gov Many traditional synthetic pathways that are successful on a small milligram scale become inefficient at a gram scale or larger, often resulting in low yields and complex purification challenges due to the generation of undesired oligomeric condensates. nih.gov However, some modern methods have demonstrated the feasibility of scaling porphyrin synthesis up to the gram scale while achieving good yields. libretexts.org

Key considerations for a successful scale-up include:

Process Simplification and Efficiency : A production method outlined in a Chinese patent suggests a process that relies entirely on solid-liquid separation, as opposed to more complex and difficult-to-control liquid-liquid separations. google.com This approach is claimed to reduce equipment investment by 30%, save energy by 40%, and increase the product yield by over 5%, all of which are critical factors for successful commercial scale-up. google.com

Heat and Mass Transfer : As the reactor volume increases, ensuring uniform heat and mass transfer becomes progressively more difficult. researchgate.net Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in inconsistent product quality and the formation of impurities. The design of the reactor and the agitation system are therefore critical for maintaining control over the reaction environment. researchgate.net

"Green" Chemistry Principles : For industrial-scale production, adopting principles of green chemistry is increasingly important. This involves using less hazardous solvents, reducing the number of synthetic steps, and avoiding expensive and toxic oxidizing agents. nih.govtechnion.ac.il Methodologies have been developed for the large-scale synthesis of porphyrins that utilize more environmentally friendly solvents like water-methanol mixtures and avoid chlorinated solvents and costly reagents. technion.ac.ilresearchgate.net

Reproducibility and Purity Control : Ensuring batch-to-batch consistency is paramount in commercial production. Minor alterations in a synthesis protocol can significantly impact the phase purity and crystallinity of the final product. researchgate.net Therefore, robust process controls and reliable analytical methods, such as monitoring the Cu/N index, are necessary to ensure the final product meets quality specifications. researchgate.net

The total synthesis of complex molecules like chlorophyll a is notoriously inefficient, with a cumulative reaction mass efficiency that makes large-scale production impractical. rsc.org However, the semi-synthetic route to this compound from abundant natural chlorophyll makes it a much more viable candidate for industrial production, provided that the challenges of yield, purity, and process control are adequately addressed during scale-up.

Advanced Spectroscopic and Analytical Characterization

Ultraviolet-Visible Spectrophotometry of Coppered Chlorophyllin

UV-Vis spectrophotometry is a fundamental technique for studying the electronic absorption properties of coppered chlorophyllin. The spectrum is characterized by two prominent absorption regions: the Soret band (B band) in the blue-violet region and the Q-band in the red region of the visible spectrum. These bands arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle.

Absorption Maxima and Q-Band Analysis

The Soret band is the most intense absorption feature in the electronic spectrum of coppered chlorophyllin, typically appearing in the wavelength range of 360-490 nm. researchgate.netnih.gov The Q-band, located in the 500-720 nm range, is less intense and provides crucial information about the specific metallochlorin structure. researchgate.net In aqueous solutions, characteristic absorption peaks for sodium copper chlorophyllin are observed at approximately 405 nm (Soret band) and 630 nm (Q-band). researchgate.netusda.gov The ratio of the absorbance at the Soret peak (around 405 nm) to the Q-band peak (around 630 nm) is an important quality parameter, typically specified to be between 3.4 and 3.9.

The position and intensity of the Q-band are sensitive to the central metal ion and the peripheral substituents on the porphyrin ring. The replacement of the central magnesium atom in chlorophyll (B73375) with copper results in a stable complex and influences the electronic transitions, leading to the characteristic spectral signature of coppered chlorophyllin. Commercial preparations of sodium copper chlorophyllin are often a mixture of derivatives, with major components being copper chlorin (B1196114) e4 and copper chlorin e6. biointerfaceresearch.com These components exhibit slightly different absorption maxima; for instance, copper-chlorin e4 shows absorption maxima at 410 nm and 634 nm, while copper-isochlorin e4 has maxima at 406 nm and 627 nm. biointerfaceresearch.com

Spectral Performance in Diverse Solvent Systems

The solvent environment can significantly influence the absorption spectrum of coppered chlorophyllin. Solvatochromic effects, which are changes in the absorption wavelength and intensity due to interactions between the solute and solvent molecules, are commonly observed. These interactions can include hydrogen bonding, dipole-dipole interactions, and changes in the aggregation state of the chlorophyllin molecules.

For example, the absorption maxima of chlorophyll derivatives are known to shift in different solvents such as acetone (B3395972), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO). While specific comparative data for coppered chlorophyllin trisodium (B8492382) salt across a wide range of solvents is not extensively detailed in a single study, the general behavior of chlorophylls (B1240455) suggests that polar solvents can lead to shifts in the Soret and Q-bands. In an aqueous solution, the absorption peaks are well-defined at 405 nm and 630 nm. researchgate.net Studies on thin films of sodium copper chlorophyllin have also reported a Soret band in the 340-450 nm region and a Q-band in the 600-700 nm region. nih.gov

| Solvent/Condition | Soret Band (λmax, nm) | Q-Band (λmax, nm) |

|---|---|---|

| Aqueous Solution | ~405 | ~630 |

| Thin Film | 340-450 | 600-700 |

| pH 7.5 Buffer | 403-407 | 627-633 |

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Identification of Key Functional Groups and Ring Systems

Infrared (IR) spectroscopy is particularly useful for identifying the various functional groups present in the chlorophyllin molecule. The complex structure of coppered chlorophyllin gives rise to a rich IR spectrum with numerous absorption bands.

Key functional group assignments from FTIR analysis include:

O-H and N-H Stretching: A broad band in the region of 3392-3417 cm⁻¹ is indicative of O-H stretching vibrations from water molecules that may be present, as well as N-H stretching from the pyrrole (B145914) rings. researchgate.net

C-H Stretching: Bands around 2927 cm⁻¹ are attributed to the C-H stretching of sp³ hybridized carbons in the alkyl side chains. researchgate.net

C=O Stretching: The presence of carboxylate groups (COO⁻) is confirmed by strong absorptions.

C=C and C=N Stretching: The aromatic and conjugated nature of the porphyrin ring system results in characteristic C=C and C=N stretching vibrations in the 1640 cm⁻¹ and 1411 cm⁻¹ regions. researchgate.net

C-O Stretching: Signals for carboxylate C-O vibrations can be observed around 1218.5 cm⁻¹.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the vibrations of the porphyrin macrocycle. Surface-Enhanced Raman Scattering (SERS) has been employed to enhance the Raman signals of copper chlorophyllin, providing more detailed structural information.

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Type |

|---|---|---|

| ~3400 | O-H and N-H Stretching | Infrared |

| ~2927 | sp³ C-H Stretching | Infrared |

| ~1640 | Aromatic C=C and C=N Stretching | Infrared |

| ~1411 | Aromatic Ring Vibrations | Infrared |

| ~1218 | Carboxylate C-O Stretching | Infrared |

Analysis of Central Ion Substitution Effects

The substitution of the central magnesium ion with copper has a discernible effect on the vibrational frequencies of the porphyrin macrocycle. The coordination of the copper ion to the four nitrogen atoms of the pyrrole rings alters the electron density distribution and the bond strengths within the macrocycle. These changes are reflected in shifts in the positions of the IR and Raman bands associated with the porphyrin skeleton. The analysis of these shifts provides confirmation of the successful incorporation of copper into the chlorophyllin structure. The IR spectrum of coppered chlorophyllin clearly indicates the replacement of Mg²⁺, as the characteristic vibrations of the metallated porphyrin core are present. researchgate.net

Mass Spectrometry (MS) Techniques for Compositional Analysis

Mass spectrometry is a critical technique for analyzing the composition of Chlorophyllin, coppered trisodium salt, confirming its complex nature as a mixture of different copper chlorin derivatives.

Analysis of commercial samples of this compound by HPLC coupled with mass spectrometry (HPLC-MS) consistently demonstrates that it is not a single compound. researchgate.netni.ac.rs The separation of the mixture by HPLC, followed by mass analysis of the eluted components, allows for the identification of the major constituents.

Research has shown that the primary components of these commercial mixtures are copper chlorin e6 and copper isochlorin e4, along with other related coppered and metal-free chlorins. researchgate.netbiointerfaceresearch.com The relative proportions of these components can vary between different commercial batches. The mass spectrometer provides the mass-to-charge ratio (m/z) of these components, which is crucial for their identification.

Table 3: Major Components of Commercial this compound Identified by HPLC-MS

| Component | Molecular Formula | Observed m/z |

| Copper Chlorin e6 | C₃₄H₃₄CuN₄O₆ | 658.5 [M+H]⁺ |

| Copper Isochlorin e4 | C₃₃H₃₂CuN₄O₄ | 613.18 [M]⁺ |

| Copper Chlorin p6 | C₃₄H₃₄CuN₄O₅ | Varies |

The observed m/z values can vary slightly depending on the ionization method and the specific salt form being analyzed.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used for the accurate quantification of the copper content in this compound. nih.gov This method involves introducing the sample into an argon plasma, which atomizes and ionizes the components. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

ICP-MS is capable of detecting and quantifying copper at very low concentrations, making it an ideal method for ensuring the correct stoichiometry of the complex and for quality control purposes in commercial production. The technique can be used to determine the total copper content in a sample with high precision and accuracy.

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy provides insights into the electronic structure and excited-state properties of this compound.

The fluorescence properties of copper chlorophyllin are significantly different from its metal-free counterparts. The presence of the copper ion is known to quench fluorescence. Studies on aqueous solutions of copper chlorophyllin have identified a fluorescence excitation maximum at approximately 402 nm. openreadings.eu When excited at this wavelength, a corresponding emission spectrum is observed. The intensity of this fluorescence is generally weaker compared to metal-free chlorins.

The fluorescence emission is also dependent on the solvent environment and the aggregation state of the molecules. For instance, the fluorescence intensity of copper chlorophyllin has been observed to be more intense in a phosphate-buffered saline (PBS) solution compared to distilled water. openreadings.eu The use of agents that disrupt aggregation can also lead to an increase in fluorescence intensity.

Table 4: Fluorescence Spectral Properties of Copper Chlorophyllin

| Parameter | Wavelength (nm) | Solvent/Condition |

| Excitation Maximum | ~402 | Distilled Water, PBS |

| Emission Maximum | Varies with conditions | Distilled Water, PBS |

The determination of the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the fluorescence process. For copper chlorins, the quantum yield is expected to be low due to the quenching effect of the copper ion. While specific quantum yield values for this compound are not widely reported, studies on similar copper-chlorin derivatives like Cu(II)-chlorin e4 have shown a fluorescence quantum yield of 0.09, whereas Cu(II)-chlorin e6 did not show significant fluorescence. scispace.com This highlights the strong influence of the central metal ion on the photophysical properties of the chlorin macrocycle.

Quantification of Fluorescence Quantum Yields (Φf)

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance. For this compound, the determination of Φf is crucial for applications leveraging its luminescent properties. The most common and reliable method for measuring Φf in solution is the comparative method, which involves using a well-characterized fluorescence standard. uci.edu

The procedure involves comparing the fluorescence intensity of the this compound solution to that of a standard compound with a known quantum yield. uci.edu The standard is chosen based on its absorption and emission characteristics, which should ideally be in a similar spectral range to the sample under investigation. Both the sample and standard solutions are prepared to have low absorbances (typically < 0.1) at the excitation wavelength to minimize inner filter effects and re-absorption phenomena. uci.edu

The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions, including excitation wavelength, slit widths, and detector settings. The integrated fluorescence intensity (the area under the emission spectrum) is then plotted against the absorbance for a series of concentrations for both the sample and the standard. The gradient of these plots is proportional to the quantum yield. uci.edu The Φf of the this compound (X) is then calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) uci.edu

Where:

Φ is the fluorescence quantum yield.

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.

The subscripts X and ST refer to the test sample (this compound) and the standard, respectively. uci.edu

The selection of an appropriate standard is critical for accuracy. The table below provides examples of common fluorescence standards used in spectroscopic studies.

| Standard Compound | Known Quantum Yield (ΦST) | Solvent | Excitation Wavelength (nm) | Emission Range (nm) |

| Quinine Sulfate (B86663) | 0.54 | 0.5 M H₂SO₄ | 350 | 400-600 |

| Fluorescein | 0.95 | 0.1 M NaOH | 490 | 500-600 |

| Rhodamine 6G | 0.95 | Ethanol | 520 | 540-700 |

Note: The data in this table represents commonly used standards and their established quantum yields for illustrative purposes.

Light Scattering Methodologies for Aggregation State Analysis

Resonance Light Scattering (RLS) for Aggregate Detection

Resonance Light Scattering (RLS) is a highly sensitive spectroscopic technique used to detect and characterize the aggregation of chromophores in solution. Unlike conventional light scattering experiments performed at wavelengths away from the analyte's absorption bands, RLS measures the scattered light at wavelengths that are in resonance with an electronic absorption band of the species of interest. nih.gov For aggregates of this compound, where individual molecules are in close proximity, electronic interactions can lead to significant changes in the absorption spectrum and a dramatic enhancement of scattered light intensity. nih.gov

The fundamental principle of RLS is that when chromophores assemble into an aggregate, their transition dipoles become electronically coupled. This coupling in the organized, multi-chromophore array results in a cooperative scattering effect, leading to an increase in scattering intensity by several orders of magnitude compared to the monomeric species. nih.gov The RLS spectrum, therefore, exhibits strong peaks at the characteristic absorption wavelengths of the aggregate, providing a clear and sensitive signature of its presence. nih.gov

Studies on related molecules like chlorophyll a have demonstrated that the aggregation process can be monitored over time using RLS. nih.gov The technique can detect the formation of initial small aggregates and their subsequent evolution into larger, more structured assemblies. nih.gov The intensity and specific wavelengths of the RLS signals can provide insights into the size, geometry, and electronic structure of the aggregates formed by this compound. researchgate.net

| RLS Parameter | Significance in Aggregate Detection |

| Scattering Intensity | Dramatically enhanced at the aggregate's absorption wavelength, indicating the presence of electronically coupled chromophores. |

| Scattering Wavelength | Corresponds to the absorption maxima of the aggregate, which may be shifted relative to the monomer. |

| Depolarization Ratio | Provides information about the geometry and orientation of the monomer units within the aggregate structure. researchgate.net |

Factors Influencing Self-Aggregation in Aqueous Solutions

The self-aggregation of this compound in aqueous solutions is a complex process governed by a balance of intermolecular forces. Several environmental factors can significantly influence the tendency of these molecules to form aggregates.

pH: The pH of the aqueous solution is a critical factor. Changes in pH can alter the protonation state of the carboxylate groups on the chlorophyllin molecule. Protonation can reduce the electrostatic repulsion between molecules, thereby promoting aggregation. acs.org Studies on similar chlorophyll derivatives show that acidic conditions, in particular, can induce the formation of both H-type and J-type aggregates. researchgate.net While copper chlorophyllin is noted for its stability across a wide pH range, significant shifts towards acidic conditions can act as an aggregating agent. researchgate.netacs.org

Ionic Strength: The concentration of dissolved salts, or ionic strength, plays a crucial role in the stability of colloidal dispersions, including solutions of this compound. In a low ionic strength solution, the negatively charged molecules are kept apart by electrostatic repulsion. Increasing the ionic strength by adding a salt introduces counter-ions (cations) that screen the negative charges on the chlorophyllin molecules. nih.gov This charge screening reduces the repulsive forces, allowing attractive van der Waals forces to dominate and induce aggregation. nih.gov

Concentration: As with many solutes, the concentration of this compound is a direct driver of aggregation. At very low concentrations, the compound exists primarily as monomers. As the concentration increases, the probability of intermolecular collisions and interactions rises, leading to the formation of dimers and higher-order aggregates.

The table below summarizes the primary factors that influence the self-aggregation of this compound.

| Factor | Mechanism of Influence | Effect on Aggregation |

| pH (acidity) | Protonation of carboxylate groups reduces intermolecular electrostatic repulsion. acs.org | Promotes aggregation |

| Ionic Strength | Screening of surface charges by counter-ions reduces electrostatic repulsion. nih.gov | Promotes aggregation |

| Concentration | Increased probability of intermolecular encounters and interactions. | Promotes aggregation |

Photophysical and Photochemical Mechanisms

Electronic Excited State Dynamics of Coppered Chlorophyllin

The photophysical and photochemical behavior of chlorophyllin, coppered trisodium (B8492382) salt is fundamentally dictated by the electronic structure of its porphyrin macrocycle and the influence of the central copper ion. Porphyrins are characterized by a highly conjugated π-electron system, which gives rise to their strong absorption in the visible spectrum. nih.gov The electronic transitions responsible for this absorption, primarily π–π* in nature, lead to the formation of short-lived excited singlet states. nih.gov

The primary pathway for excited state deactivation in coppered chlorophyllin is rapid, non-radiative decay. The paramagnetic nature of the central Cu²⁺ ion strongly couples with the excited porphyrin ring, effectively quenching the excited singlet state and preventing significant population of the triplet state. scielo.br This process is exceptionally efficient and is the main reason why copper chlorophyllin is not an effective photosensitizer for applications requiring triplet-state chemistry, such as photodynamic therapy. scielo.br The energy absorbed by the molecule is dissipated primarily as heat rather than being transferred to other molecules (like molecular oxygen) or being emitted as phosphorescence. This rapid deactivation is a key characteristic distinguishing copper chlorophyllin from its magnesium-containing counterpart, chlorophyll (B73375), which readily forms triplet states and is photosensitically active. scielo.br

Singlet Oxygen Generation and Quenching Mechanisms

Singlet oxygen (¹O₂) is a highly reactive form of oxygen generated when a photosensitizer in its excited triplet state transfers energy to ground-state molecular oxygen (³O₂). wikipedia.org The efficiency of this process is a critical parameter for photosensitizers.

The singlet oxygen quantum yield (ΦΔ) represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. For copper chlorophyllin (NaCuChl), this value is exceedingly low. Research has quantified the singlet oxygen quantum yield for sodium copper chlorophyllin to be approximately 0.03. mdpi.com This low efficiency is a direct consequence of the rapid deactivation of the excited states by the central copper ion, which prevents the necessary energy transfer to molecular oxygen. scielo.brmdpi.com In contrast, other photosensitizers, particularly those without paramagnetic metal centers, exhibit significantly higher quantum yields. mdpi.com

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|

| Sodium Copper Chlorophyllin (NaCuChl) | 0.03 | mdpi.com |

| Sodium Magnesium Chlorophyllin (NaChl) | 0.39 | mdpi.com |

| Rose Bengal (RB) | 0.75 - 0.76 | mdpi.com |

| Chlorin (B1196114) e6 (ce6) | 0.70 | mdpi.com |

| Methylene Blue (MB) | 0.50 | mdpi.com |

While copper chlorophyllin is an inefficient generator of singlet oxygen, porphyrins and chlorophylls (B1240455) can act as quenchers of singlet oxygen, deactivating it through both physical and chemical pathways. nih.gov The quenching mechanism is believed to proceed via the formation of an intermediate charge-transfer complex between the porphyrin and the singlet oxygen molecule. nih.govresearchgate.net

Studies on related porphyrins have shown that the rate constants for physical quenching (kq), where singlet oxygen is returned to its ground state without chemically altering the quencher, are typically 1 to 5 orders of magnitude higher than the rate constants for irreversible chemical oxidation (kox) of the porphyrin itself. nih.govresearchgate.net This indicates that while copper chlorophyllin can be oxidized by singlet oxygen, the predominant interaction is physical quenching, which protects the molecule from rapid degradation. nih.gov This inherent quenching ability is a protective feature of chlorophylls in photosynthetic systems against photooxidative damage. nih.gov

Photodegradation Pathways and Kinetics

When exposed to light, especially in the presence of oxygen, coppered chlorophyllin undergoes photodegradation, or photobleaching. nih.gov This process is an oxygen-dependent reaction that results in the loss of the compound's characteristic green color. nih.govni.ac.rs

| Component | Kinetic Order | Observed Degradation Rate Constant (min⁻¹) | Reference |

|---|---|---|---|

| Overall Sodium Copper Chlorophyllin | First-Order | Not specified | ni.ac.rsresearchgate.net |

| Copper Chlorin e6 | First-Order | 7.02 × 10⁻² | ni.ac.rsresearchgate.netsciprofiles.com |

Mechanisms of Oxidative Photodegradation under Ultraviolet Irradiation

The photodegradation of Chlorophyllin, coppered trisodium salt, is an oxygen-dependent process initiated by the absorption of UV radiation. nih.gov Upon irradiation, the chlorophyllin molecule is excited, leading to the formation of reactive species that interact with molecular oxygen. This photo-oxidative bleaching can occur rapidly in the presence of light. nih.gov

The primary mechanism involves the photosensitized production of singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.govresearchgate.net The excited chlorophyllin molecule can transfer its energy to ground-state triplet oxygen (³O₂), converting it to singlet oxygen. This singlet oxygen then attacks the chlorophyllin molecule itself, leading to the irreversible breakdown of the porphyrin ring structure and the formation of colorless products. nih.gov Another potential pathway involves the formation of a cation-radical of the chlorophyllin molecule. researchgate.net

Interestingly, the central copper ion (Cu²⁺) is stable throughout this process. Cyclic voltammetry measurements have shown that the copper remains in the +2 redox state during photobleaching, indicating that the oxidative damage occurs on the organic chlorin ring rather than the metal center. nih.gov The degradation process is characterized by the disappearance of vibrations associated with the vinyl functional group on the porphyrin structure. nih.gov

Identification of Photoproducts via Advanced Chromatography-Mass Spectrometry

Advanced analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have been instrumental in separating and identifying the components of copper chlorophyllin and its degradation products. nih.govresearchgate.net Techniques such as ultra-high liquid chromatography with diode array and electrospray ionization mass spectrometry (UHPLC-DAD-ESI-MS) allow for the monitoring of the loss of major components and the detection of new photoproducts. ni.ac.rssciprofiles.com

Studies utilizing these methods have shown that commercial sodium copper chlorophyllin is a complex mixture. The primary components identified include copper chlorin e₆ and copper (iso)chlorin e₄. ni.ac.rs Upon UV irradiation, the main detected photoproducts are oxidized compounds of chlorophyllin. researchgate.netni.ac.rssciprofiles.com Mass spectrometry analysis helps in assigning molecular formulae and elucidating the structures of these degradation products. ni.ac.rsnih.gov For example, ESI-MS/MS spectra have been used to identify oxidation products of chlorin e₆, copper chlorin e₆, and copper (iso)chlorin e₄. ni.ac.rs One of the key compounds that is preferentially lost during photobleaching has been identified as Cu(II) chlorin e₆. nih.gov

Kinetic Modeling of Photodegradation Processes

The rate of photodegradation of this compound, and its primary components has been shown to follow first-order reaction kinetics. researchgate.netni.ac.rssciprofiles.comresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the chlorophyllin compound at any given time.

In a study monitoring the photodegradation of an aqueous solution of commercial sodium copper chlorophyllin under UV irradiation (300 nm), the degradation constants for the main components were determined. ni.ac.rs The data demonstrated that different components degrade at different rates, with copper chlorin e₆ and copper (iso)chlorin e₄ showing higher degradation constants compared to other components. ni.ac.rs

| Compound | Degradation Rate Constant (k, min⁻¹) | Reference |

|---|---|---|

| Copper chlorin e₆ | 0.0702 | ni.ac.rs |

| Copper (iso)chlorin e₄ | 0.0797 | ni.ac.rs |

Influence of Environmental Factors on Photostability (e.g., pH, oxygen, light intensity)

The photostability of this compound is significantly influenced by its surrounding environment.

Oxygen : The presence of molecular oxygen is critical for the primary photodegradation pathway. nih.gov Studies have confirmed that removing oxygen from the medium or adding antioxidants can largely suppress the photooxidative bleaching of chlorophyll derivatives, confirming the oxidative mechanism. frontiersin.org

Light Intensity : The rate of photodegradation is dependent on the intensity of the light source. nih.gov Higher light intensities generally lead to a faster rate of degradation due to the increased rate of photon absorption and subsequent photochemical reactions. The quantum yield of photobleaching, however, has been found to be independent of the light intensity, indicating a one-photon initiated process. frontiersin.org

pH : The pH of the solution can influence the stability of chlorophyll derivatives. While specific studies on the effect of pH on the photostability of copper chlorophyllin are limited in the provided context, studies on related chlorophylls have shown that pH can affect degradation rates. ni.ac.rs

Photosensitization Processes in Model Systems

This compound can act as a photosensitizer, a molecule that absorbs light and transfers the energy to another molecule, thereby initiating a photochemical reaction. nih.govresearchgate.netekb.eg This property is the basis for its use in applications such as photodynamic therapy. nih.govscielo.br The process of photosensitization leads to the generation of reactive oxygen species (ROS) that can induce cellular damage. scielo.br

It is noted, however, that the paramagnetic Cu²⁺ ion in the chlorophyllin complex can hinder the formation of the long-lived triplet excited states necessary for efficient photosensitization, a contrast to magnesium-containing chlorophylls. scielo.br Despite this, its activity as a photosensitizer has been documented. nih.govekb.eg

Type I and Type II Photosensitization Mechanisms

Photosensitization reactions are generally classified into two categories, Type I and Type II, both of which can occur simultaneously.

Type I Mechanism : The excited photosensitizer reacts directly with a substrate molecule (like a lipid, protein, or DNA) via electron or hydrogen transfer, producing radical ions or free radicals. These radicals can then react with oxygen to produce other reactive oxygen species.

Type II Mechanism : The excited photosensitizer in its triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). wikipedia.org

The photodegradation of chlorophyll derivatives is known to involve singlet oxygen, which strongly suggests that this compound can participate in Type II photosensitization mechanisms . nih.govfrontiersin.orgscielo.br The generation of singlet oxygen is a key event in the damage of biological tissues during photodynamic processes sensitized by chlorophyllin derivatives. scielo.br

Reactive Oxygen Species (ROS) Generation Profiles

As a photosensitizer, copper chlorophyllin facilitates the generation of various reactive oxygen species (ROS) upon illumination. nih.gov ROS are highly reactive chemicals formed from the partial reduction of molecular oxygen. wikipedia.orgmdpi.com

The primary ROS generated through the Type II mechanism is singlet oxygen (¹O₂) . scielo.bracs.org However, other ROS can also be formed. Copper-containing complexes, in general, are known to generate ROS through Fenton-like or Haber-Weiss reactions, which involve the redox cycling of the copper ion (Cu²⁺/Cu⁺). mdpi.com This can lead to the formation of other ROS, such as the highly reactive hydroxyl radical (•OH) and superoxide (B77818) (O₂•⁻) . mdpi.com While some studies focus on the ability of chlorophyllin to scavenge certain ROS, its role as a photosensitizer is defined by its capacity to generate these reactive species when exposed to light. nih.govresearchgate.net The specific profile and quantum yield of ROS generation can be influenced by the molecular environment and the presence of other reactants. frontiersin.orgmdpi.com

Molecular Interactions in Chemical and Biological Systems in Vitro & Ex Vivo

Interactions with Xenobiotics and Environmental Contaminants

Chlorophyllin has demonstrated a significant capacity to interact directly with various xenobiotics, particularly mutagens and carcinogens found in the environment and diet. This interaction is a key mechanism underlying its protective effects observed in experimental models.

In vitro studies have established that chlorophyllin can form tight molecular complexes with several classes of chemical carcinogens. tandfonline.com Notable among these are polyaromatic hydrocarbons (PAHs), such as benzo[a]pyrene (B130552) (B[a]P), and heterocyclic amines (HCAs), including 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). tandfonline.comnih.gov The formation of these complexes is a critical interceptor mechanism, effectively sequestering the harmful molecules and potentially reducing their bioavailability for absorption and metabolic activation. semanticscholar.orgnih.gov Research has shown that chlorophyllin can form 2:1 complexes with IQ-type HCAs and 1:1 complexes with non-IQ-type HCAs, with dissociation constants measured in the millimolar range (0.083 to 0.333 mM). nih.gov This complexation is believed to be a primary contributor to the antigenotoxic effects of chlorophyllin. nih.gov

The stability of the molecular complexes formed between chlorophyllin and xenobiotics is attributed to several non-covalent binding forces. The primary mechanism involves π-π stacking interactions between the planar porphyrin ring of the chlorophyllin molecule and the flat aromatic structures of PAHs and HCAs. semanticscholar.orgnih.gov Molecular mechanics studies have further elucidated the specific forces involved. In the case of heterocyclic amines, hydrogen bonding and electrostatic interactions are crucial. nih.gov The exocyclic amine group of the mutagen consistently aligns with acidic groups on the chlorophyllin molecule, facilitating complex formation. nih.gov Conversely, the presence of methyl groups on the mutagen can introduce steric hindrance, which may partially disrupt the π-π interactions and lower the binding constants of the complexes. nih.gov

Enzymatic Interactions and Modulatory Effects (In Vitro Studies)

Chlorophyllin demonstrates significant modulatory effects on various enzyme systems in vitro. Its interactions can lead to the inhibition of enzymes involved in the metabolic activation of carcinogens and the modulation of enzymes that maintain tissue integrity.

Chlorophyllin has been found to non-specifically inhibit the activity of several cytochrome P450 (P450) enzymes, which are critical for the bioactivation of many procarcinogens. nih.gov In vitro investigations using human and rat liver microsomes have shown that chlorophyllin inhibits a range of P450-dependent activities. nih.gov

However, spectral analysis suggests that chlorophyllin does not bind directly to the active site of the P450 enzyme. okstate.edunih.gov Instead, a key mechanism of its inhibitory action is the indirect inhibition of NADPH-cytochrome P450 reductase. okstate.edunih.gov This enzyme is essential for transferring electrons to P450, and its inhibition effectively shuts down P450 catalytic activity. The inhibition of NADPH-cytochrome P450 reductase by chlorophyllin was determined to have a Kᵢ value of approximately 120 μM (with cytochrome c as the substrate). okstate.edunih.gov This indirect inhibition is considered a dominant mechanism for chlorophyllin's antigenotoxic effects over the formation of molecular complexes, particularly at higher concentrations. nih.govokstate.edu

| P450-Dependent Activity | Observed Effect | Reference |

|---|---|---|

| Ethoxyresorufin O-deethylation | Inhibited | nih.gov |

| Benzyloxyresorufin O-debenzylation | Inhibited | nih.gov |

| Coumarin 7-hydroxylation | Inhibited | nih.gov |

| 7-ethoxycourmarin O-deethylation | Inhibited | nih.gov |

| Benzo[a]pyrene 3-hydroxylation | Inhibited | nih.gov |

| Chlorzoxazone 6-hydroxylation | Inhibited | nih.gov |

Beyond its effects on metabolic enzymes, chlorophyllin has been shown to be a potent inhibitor of hyaluronidase (B3051955) in vitro. nih.gov Hyaluronidases are enzymes that degrade hyaluronic acid, a critical component of the extracellular matrix. By inhibiting this enzyme, chlorophyllin can help maintain the structural integrity of tissues. nih.gov Studies evaluating various commercial lots of sodium copper chlorophyllin complex have identified specific small molecule components responsible for this activity. The most active constituent was found to be disodium (B8443419) copper isochlorin e4. nih.gov

| Test Compound | Concentration | Inhibition of Hyaluronidase (%) | Reference |

|---|---|---|---|

| Sodium Copper Chlorophyllin Complex | 100 µg/mL | 100% | nih.gov |

| 10 µg/mL | Substantial Inhibition | nih.gov | |

| Copper (II) Isochlorin e4 Disodium Salt | 100 µg/mL | 100% | nih.gov |

| 10 µg/mL | Substantial Inhibition | nih.gov | |

| Oxidized Copper (II) Isochlorin e4 Disodium Salt | 100 µg/mL | Substantial Inhibition | nih.gov |

| 10 µg/mL | No Substantial Inhibition | nih.gov |

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging (In Vitro & Ex Vivo)

Chlorophyllin is recognized as a highly effective antioxidant, capable of neutralizing a variety of physiologically relevant reactive oxygen species (ROS) in both in vitro and ex vivo models. researchgate.netdocumentsdelivered.com Its antioxidant capacity is a key aspect of its protective effects against oxidative damage. researchgate.net

In vitro studies using electron spin resonance (ESR) spectroscopy have demonstrated that chlorophyllin can directly scavenge multiple ROS, including the hydroxyl radical (•OH), singlet oxygen (¹O₂), and hydrogen peroxide (H₂O₂). nih.govresearchgate.net It effectively inhibits the formation of hydroxyl radical adducts generated by gamma-radiation in a dose-dependent manner. nih.gov Furthermore, chlorophyllin has been shown to react with singlet oxygen and hydrogen peroxide with high efficiency. researchgate.netnih.gov

Ex vivo studies using rat liver mitochondria as a model system have shown that chlorophyllin provides significant protection against oxidative damage induced by various ROS generators. researchgate.netdocumentsdelivered.com At concentrations as low as 10 μM, it effectively protects mitochondrial membranes and enzymes, such as cytochrome c oxidase and succinic dehydrogenase, from oxidative inactivation. researchgate.netdocumentsdelivered.com Its antioxidant ability at equimolar concentrations was found to be greater than that of common antioxidants like ascorbic acid and glutathione (B108866). researchgate.netdocumentsdelivered.com

| Reactive Oxygen Species (ROS) | Interaction/Effect | Rate Constant (k) | Reference |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | Scavenging/Quenching | 1.3 x 10⁸ M⁻¹s⁻¹ | researchgate.netdocumentsdelivered.com |

| Hydrogen Peroxide (H₂O₂) | Scavenging | 2.7 x 10⁶ M⁻¹s⁻¹ | tandfonline.comnih.gov |

| Hydroxyl Radical (•OH) | Scavenging | Not Quantified | researchgate.netnih.gov |

| Peroxyl Radicals | Protects against damage | Not Quantified | researchgate.netdocumentsdelivered.com |

Direct Scavenging of Hydroxyl Radicals and Superoxide (B77818) Anions

Furthermore, chlorophyllin has a notable rate constant for its reaction with singlet oxygen, another reactive oxygen species, in the order of 1.3 x 10⁸ M⁻¹ s⁻¹. nih.gov This demonstrates its capacity to quench this electronically excited state of molecular oxygen, thereby preventing oxidative damage.

Table 1: In Vitro Radical Scavenging Activity of Chlorophyllin, Coppered Trisodium (B8492382) Salt

| Reactive Oxygen Species | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Electron Spin Resonance (ESR) | >90% inhibition of DMPO-•OH adduct signal at 1 mM | nih.gov |

| Singlet Oxygen (¹O₂) | Not Specified | Rate constant of 1.3 x 10⁸ M⁻¹ s⁻¹ | nih.gov |

Protection Against Lipid Peroxidation and Protein Carbonylation in Model Membrane Systems

The antioxidant capacity of chlorophyllin, coppered trisodium salt extends to the protection of vital cellular components like lipids and proteins from oxidative damage. In model membrane systems, such as rat liver mitochondria and liposomes, it has been shown to effectively inhibit lipid peroxidation. nih.govresearchgate.net This protective effect is observed in a dose-dependent manner against lipid peroxidation induced by various agents, including the Fenton reaction and 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). researchgate.netresearchgate.net

Similarly, chlorophyllin has been demonstrated to reduce protein carbonylation, a marker of protein oxidation. researchgate.net In ex vivo studies using tissues from mice, copper chlorophyllin was able to decrease the levels of protein carbonyls in liver, kidney, and heart tissues at rates comparable to ascorbic acid. researchgate.net

Table 2: Protective Effects of this compound Against Oxidative Damage to Lipids and Proteins (In Vitro & Ex Vivo)

| Cellular Component | Oxidative Stressor | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Lipids | Fenton Reaction, AAPH | Rat Liver Mitochondria, Lymphocytes | Dose-dependent inhibition of lipid peroxidation | researchgate.netresearchgate.net |

| Proteins | General Oxidative Stress | Mouse Liver, Kidney, and Heart Tissues (ex vivo) | Decreased levels of protein carbonyls, comparable to ascorbic acid | researchgate.net |

Interaction with Endogenous Antioxidant Defense Systems (e.g., Glutathione, Superoxide Dismutase in ex vivo tissues)

Beyond its direct scavenging activities, this compound can also modulate the body's own antioxidant defense mechanisms. Studies on ex vivo tissues have shown that treatment with chlorophyllin can lead to an increase in the levels of glutathione (GSH), a critical intracellular antioxidant. researchgate.netnih.gov Additionally, it has been observed to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD). researchgate.net This suggests that chlorophyllin not only provides direct protection against oxidative stress but also bolsters the cellular machinery responsible for mitigating oxidative damage.

Table 3: Modulation of Endogenous Antioxidant Systems by this compound (Ex Vivo)

| Endogenous Antioxidant | Tissue/Model System | Effect | Reference |

|---|---|---|---|

| Glutathione (GSH) | Tomato leaves, Mouse tissues | Increased levels | researchgate.netnih.gov |

| Superoxide Dismutase (SOD) | Mouse tissues | Enhanced activity | researchgate.net |

Interactions with Biological Macromolecules and Cellular Components (In Vitro Models)

The biological effects of this compound are also mediated by its interactions with various cellular structures and macromolecules. These interactions influence its uptake, distribution within cells, and its impact on fundamental cellular processes.

Binding to Cellular Membranes and Vesicles

Due to its amphiphilic nature, this compound can interact with and bind to cellular membranes. While specific binding affinity constants (e.g., Kd values) are not extensively reported in the available literature, its ability to protect membranes from oxidative damage implies a close association. nih.gov Studies using liposomes as model membrane systems have been employed to investigate its protective role against oxidative damage, further supporting its interaction with lipid bilayers. researchgate.net The charged nature of the molecule likely facilitates its interaction with the phospholipid heads of the cell membrane.

Intracellular Localization in Cultured Cell Lines

Once it crosses the cell membrane, this compound can accumulate within cells. Studies using the Caco-2 human intestinal cell line, a model for intestinal absorption, have demonstrated the uptake and intracellular accumulation of chlorophyllin. The intracellular content was found to range between 0.2 and 29.6 micrograms of total sodium copper chlorophyllin per milligram of cellular protein when cells were exposed to media containing 0.5 to 60 ppm of the compound. While the precise subcellular localization has not been definitively elucidated in all cell types, its protective effects on mitochondria suggest a potential for localization within these organelles. nih.gov

Effects on Cellular Proliferation and Apoptosis in Cell Lines (Mechanistic In Vitro Studies)

This compound has been shown to exert antiproliferative and pro-apoptotic effects in various cancer cell lines. The cytotoxic effects are dose-dependent, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying across different cell lines. For example, in one study, the IC50 values for chlorophyllin-induced cytotoxicity were determined for several cancer cell lines, including HeLa, A549, HepG2, MCF-7, and SH-SY5Y.

Mechanistic studies suggest that chlorophyllin can induce apoptosis through pathways involving the activation of caspases. mdpi.com For instance, in HeLa cells, chlorophyllin-assisted photodynamic therapy led to an increase in cleaved caspase 8 and caspase 9, key executioners of apoptosis. mdpi.com However, in some cell lines, such as HT29 human colorectal adenocarcinoma cells, chlorophyllin was found to reduce cell survival primarily through the inhibition of cell proliferation rather than the induction of apoptosis at the concentrations tested. maxwellsci.comresearchgate.net

Table 4: Effects of this compound on Cellular Proliferation and Apoptosis in Cancer Cell Lines (In Vitro)

| Cell Line | Effect | IC50 Value (µM) | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| HeLa (Cervical Cancer) | Cytotoxicity, Apoptosis | Data Not Specified | Increased cleaved caspase 8 and 9 with photodynamic therapy | mdpi.com |

| A549 (Lung Cancer) | Cytotoxicity | Data Not Specified | - | - |

| HepG2 (Liver Cancer) | Cytotoxicity | Data Not Specified | - | - |

| MCF-7 (Breast Cancer) | Cytotoxicity | Data Not Specified | - | - |

| SH-SY5Y (Neuroblastoma) | Cytotoxicity | Data Not Specified | - | - |

| HT29 (Colorectal Cancer) | Inhibition of Proliferation | Not primarily apoptotic | Reduced cell survival without significant apoptosis induction | maxwellsci.comresearchgate.net |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity